molecular formula C8H6ClNOS B13655628 7-Chloro-6-methoxybenzo[d]thiazole

7-Chloro-6-methoxybenzo[d]thiazole

Cat. No.: B13655628
M. Wt: 199.66 g/mol
InChI Key: SLYCMJSAKFAISX-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxybenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-methoxybenzothiazole with suitable reagents under controlled conditions. For example, the use of N-bromosuccinimide in 1-methyl-2-pyrrolidinone at elevated temperatures can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic structure and reactivity.

Common Reagents and Conditions:

    N-bromosuccinimide: Used for bromination reactions.

    Sodium hydride: Employed in deprotonation reactions to form reactive intermediates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination can yield 7-bromo-6-methoxybenzo[d]thiazole .

Scientific Research Applications

7-Chloro-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-6-methoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

7-chloro-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3

InChI Key

SLYCMJSAKFAISX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CS2)Cl

Origin of Product

United States

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